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molecular formula C9H9N3O2 B3361970 Methyl 4-(azidomethyl)benzoate CAS No. 94341-53-4

Methyl 4-(azidomethyl)benzoate

Cat. No. B3361970
M. Wt: 191.19 g/mol
InChI Key: WPYTUYIOZGWZJN-UHFFFAOYSA-N
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Patent
US07157454B2

Procedure details

8.13 g of sodium azide are added over 5 minutes to a solution of 5.73 g of methyl 4-(bromomethyl)benzoate in 30 ml of DMSO and the mixture is stirred for 3 hours 30 minutes at RT. The reaction mixture is extracted with ether, the organic phase is washed with water and with saturated NaCl solution and dried over Na2SO4, and the solvent is evaporated off under vacuum. 4.72 g of the expected product are obtained in the form of a colourless oil.
Quantity
8.13 g
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].Br[CH2:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1>CS(C)=O>[N:1]([CH2:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1)=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
8.13 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
5.73 g
Type
reactant
Smiles
BrCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 hours 30 minutes at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ether
WASH
Type
WASH
Details
the organic phase is washed with water and with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.72 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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